

Solubility Profile of 2,4-Dimethylthiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylthiazole-5-carboxylic acid

Cat. No.: B157390

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **2,4-Dimethylthiazole-5-carboxylic acid**, a key heterocyclic building block in the pharmaceutical and agrochemical industries.^[1] Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and biological assays. This document compiles available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and discusses the expected solubility behavior based on the compound's chemical properties.

Core Concepts in Solubility

Solubility is a fundamental physicochemical parameter that dictates the maximum concentration of a substance that can be dissolved in a solvent to form a stable solution at a specific temperature and pressure. For pharmaceutical development, solubility influences a compound's bioavailability and the feasibility of formulation. The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound.^{[2][3]}

Quantitative Solubility Data

Publicly available quantitative solubility data for **2,4-Dimethylthiazole-5-carboxylic acid** is limited. However, some key data points have been reported and are summarized in the table below. It is important to note that these values are likely determined at ambient temperature.

Solvent	Solubility (mg/mL)
Dimethylformamide (DMF)	25
Dimethyl sulfoxide (DMSO)	10
Ethanol	5

Table 1: Reported solubility of **2,4-Dimethylthiazole-5-carboxylic acid** in selected organic solvents.[\[4\]](#)[\[5\]](#)

Multiple other sources note that the solubility in water has not been determined or is not available.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Expected Solubility in Aqueous Solutions

As a carboxylic acid, the aqueous solubility of **2,4-Dimethylthiazole-5-carboxylic acid** is expected to be highly dependent on the pH of the solution. The carboxylic acid functional group is acidic and will be deprotonated in basic solutions, forming a more soluble salt.

- In acidic solutions (e.g., 5% HCl): The compound is likely to be in its neutral, protonated form and is expected to have low water solubility.
- In neutral water: Solubility is likely to be limited.
- In basic solutions (e.g., 5% NaOH or 5% NaHCO₃): The compound will deprotonate to form the corresponding carboxylate salt, which is expected to be significantly more soluble in water. The reaction with sodium bicarbonate would also produce carbon dioxide gas.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

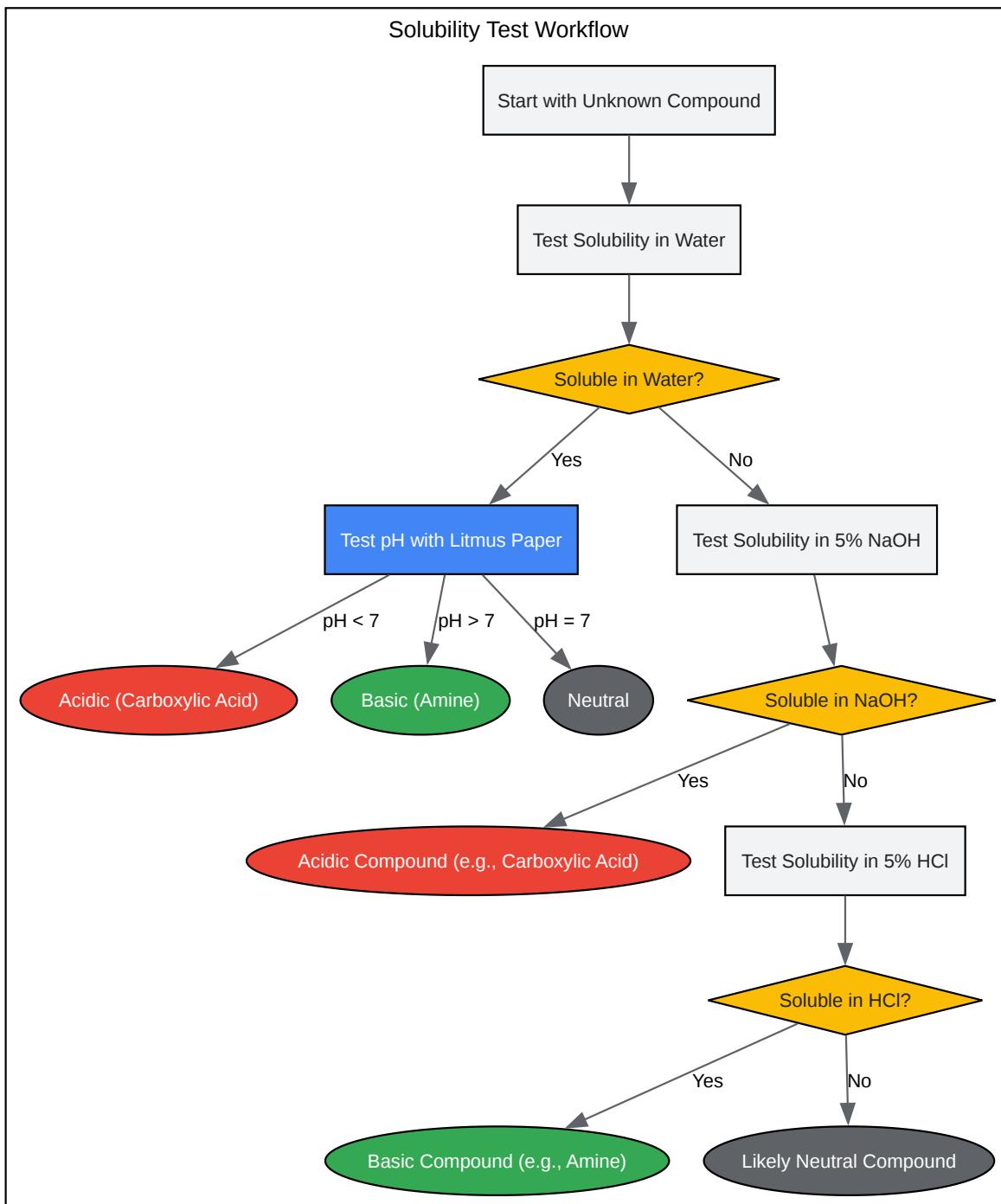
The following is a detailed methodology for determining the equilibrium solubility of **2,4-Dimethylthiazole-5-carboxylic acid**, based on standard industry practices.[\[2\]](#)[\[3\]](#)[\[8\]](#)

1. Materials and Equipment:

- **2,4-Dimethylthiazole-5-carboxylic acid** (solid)

- Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, etc.)
- Scintillation vials or other suitable containers
- Orbital shaker or rotator
- Temperature-controlled environment (e.g., incubator)
- Centrifuge
- Syringes and filters (e.g., 0.45 μ m PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
- Analytical balance
- Volumetric flasks and pipettes

2. Procedure:


- Preparation of Standard Solutions: Prepare a stock solution of **2,4-Dimethylthiazole-5-carboxylic acid** in a suitable solvent (e.g., DMSO or methanol) at a known concentration. Use this stock solution to prepare a series of calibration standards by serial dilution.
- Sample Preparation: Add an excess amount of solid **2,4-Dimethylthiazole-5-carboxylic acid** to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess solid.
- Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter into a clean vial.

Analyze the filtered supernatant by HPLC to determine the concentration of the dissolved compound.

- Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of **2,4-Dimethylthiazole-5-carboxylic acid** in the sample. This concentration represents the equilibrium solubility of the compound in the test solvent.

Visualizing the Process

The following diagrams illustrate the logical workflow for solubility testing and the general experimental procedure.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the solubility class of an organic compound.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 53137-27-2,2,4-Dimethylthiazole-5-carboxylic acid | lookchem [lookchem.com]
- 2. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. bocsci.com [bocsci.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. evotec.com [evotec.com]
- To cite this document: BenchChem. [Solubility Profile of 2,4-Dimethylthiazole-5-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157390#solubility-of-2-4-dimethylthiazole-5-carboxylic-acid-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com